molecular formula C13H18O5S B131053 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate CAS No. 7305-59-1

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B131053
CAS RN: 7305-59-1
M. Wt: 286.35 g/mol
InChI Key: SRKDUHUULIWXFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide and sulfonate compounds involves various strategies. For instance, the synthesis of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane, yielding the product in 68 and 96% respectively . This indicates that sulfonamide derivatives can be synthesized through reactions involving chlorosilanes and aminosilanes.

Molecular Structure Analysis

The molecular structure of sulfonamide and sulfonate derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as X-ray diffraction. For example, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was assigned using these techniques . X-ray diffraction also played a crucial role in determining the structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride .

Chemical Reactions Analysis

The papers provided do not detail specific reactions of "(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate," but they do discuss the reactivity of similar sulfonamide and sulfonate compounds. For instance, the structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs aimed to modify the compound to improve its pharmacological properties . This suggests that sulfonamide derivatives can undergo chemical modifications to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide and sulfonate derivatives are influenced by their molecular structure. For example, the poor water solubility of a sulfonamide derivative was a key factor in its formulation for biological applications . The crystal structure of the compounds can also influence their properties, as seen in the case of the benzoxazasilole derivative, where the silole molecules are linked by short O⋯H-C contacts . These interactions can affect the compound's solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Antimicrobial Screening

This compound has been utilized in the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. These synthesized compounds exhibited moderate inhibitory activity against Candida albicans and moderate activity against Staphylococcus aureus (Ramadan, Rasheed, & El Ashry, 2019).

Titanium Tetrachloride-Induced Rearrangement

This compound underwent a titanium tetrachloride-induced rearrangement, characterized by unusual aromatic substitution reactions (Giles & McManus, 2009).

Anti-Hepatitis B Virus Activity

It's also been used in the synthesis of N-substituted pyrimidine acyclic nucleosides, which were tested for antiviral activity against hepatitis B virus, showing moderate to high activities (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).

Exploration in Cancer Therapeutics

Further, it was involved in the structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, indicating potential in cancer therapeutic development (Mun et al., 2012).

Cytological Activity

Another study synthesized compounds containing gem-dichlorocyclopropane fragments using this chemical, with one compound exhibiting cytological activity against various cell lines (Dzhumaev et al., 2021).

Chiral Diamines Synthesis

It has been used in the synthesis of new chiral diamines of the dioxolane series, providing insights into complex formation and reaction mechanisms (Shainyan et al., 2002).

RAFT Synthesis in Polymer Chemistry

This compound also played a role in the RAFT synthesis of acrylic copolymers, contributing to advancements in polymer chemistry (Rossi et al., 2008).

Future Directions

The development of new bio-based solvents is a challenge in the chemical industry. A case study on “methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC)”, which can be synthesized from glycerol, highlights these challenges .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDUHUULIWXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347171
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

CAS RN

7305-59-1
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305591
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Record name NSC36147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

18.8 ml (151 mmol) (2,2-dimethyl-[1,3]dioxolan-4-yl) -methanol and 28.6 g (150 mmol) toluene-4-sulfonyl chloride were stirred for 16 h at room temperature in 7 ml pyridine, it was poured onto 400 ml water, extracted twice with ethyl acetate, the combined ethyl acetate phases were washed with water, the organic phase was dried with sodium sulfate, filtered, the solvent was removed in a vacuum and 38.2 g (88%) toluene-4-sulfonic acid-(2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-ester was obtained as a colourless oil. MS (m/e)=286.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (5.28 g, 40.0 mmol), triethyl amine (12.12 g, 120.0 mmol) and 4-dimethylaminopyridine (500 mg, 4.0 mmol) in dichloromethane (200 mL) was added tosyl chloride (15.2 g, 80.0 mmol). The reaction mixture was stirred at RT overnight, then quenched with water (200 mL) and extracted with ethyl acetate. The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography, eluting with ethyl acetate/petroleum ether=1/8, to afford (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (6.1 g, yield 53%), MS (ES+) C13H18O5S requires: 286, found: 287 [M+H]+.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
12.12 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (26 g, 0.2 mol) is added to 38 g of p-toluenesulfonyl chloride (0.2 mol) in 200 mL of pyridine and allowed to stand at 0° C. for 24 h. Water was added, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with water and brine, dried over Na2SO4, and evaporated to yield 2,2-dimethyl-4-tosyloxymethyl-1,3-dioxolane.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5.29 g (40.0 mmol) of (2,2-dimethyl-[1,3]dioxolan-4-yl)methanol (Solketal®) and 10 ml of pyridine are introduced into a round-bottomed flask under an argon atmosphere. The mixture is cooled to 0° C., 8.39 g (44.0 mmol) of para-toluenesulphonic acid are added and the mixture is stirred for sixteen hours at room temperature. The reaction medium is poured into a 1N HCl/ethyl ether mixture, extracted with ethyl ether, washed with water, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with dichloromethane. After evaporation of the solvents, 9.70 g (85%) of the expected product are collected in the form of yellow crystals with a melting point of 45–47° C.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step Two
Name
HCl ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 5
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 6
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

Citations

For This Compound
53
Citations
AAH Abdel-Rahman, IF Zeid, HA Barakat… - … für Naturforschung C, 2009 - degruyter.com
A number of N-substituted pyrimidine acyclic nucleosides were synthesized by coupling reaction of 2-(2-chloroethoxy)ethyl acetate or (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-…
Number of citations: 6 www.degruyter.com
AH Adel, IF Zeida, HA Barakata, WA El-Sayedb - 2014 - znaturforsch.com
A number of N-substituted pyrimidine acyclic nucleosides were synthesized by coupling reaction of 2-(2-chloroethoxy) ethyl acetate or (2, 2-dimethyl-1, 3-dioxolan-4-yl) methyl 4-…
Number of citations: 4 www.znaturforsch.com
AV Costa, MVL de Oliveira, RT Pinto, LC Moreira… - Molecules, 2017 - mdpi.com
The synthesis of a series of 1,2,3-triazoles using glycerol as starting material is described. The key step in the preparation of these triazolic derivatives is the copper(I)-catalyzed azide-…
Number of citations: 32 www.mdpi.com
I Mikhael, C Goux-Henry, D Sinou - Tetrahedron: Asymmetry, 2006 - Elsevier
Two epimers of 4-({5-[(diphenylphosphino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}methyl)-4,5-dihydro-3H-dinaphtho[1,2-e:2′,1′-c]azepine were prepared starting from (2S,3S)-4-…
Number of citations: 6 www.sciencedirect.com
X Wang, AYX Tan, CM Cho, Q Ye, C He, R Ji… - Lubrication …, 2017 - Wiley Online Library
A novel hard disk lubricant IDL2 was synthesised by reacting sodium 4‐((2,2‐dimethyl‐1,3‐dioxolan‐4‐yl)methoxy)phenoate with hexachlorocyclotriphosphazene, followed by …
Number of citations: 12 onlinelibrary.wiley.com
YD Kwon, Y Jung, ST Lim, MH Sohn… - Journal of the Brazilian …, 2016 - SciELO Brasil
[ 18 F]Fluoromisonidazole ([ 18 F]FMISO) is a hypoxia imaging marker utilized in positron emission tomography. Novel FMISO precursors were prepared from a commercially available …
Number of citations: 2 www.scielo.br
YD Kwon, E Seol, ST Lim, MH Sohn… - Bulletin of the …, 2015 - Wiley Online Library
Hypoxia is related with many tumors due to a decreased oxygen condition. Novel synthesis for 1‐(2‐nitro‐1H‐imidazol‐1‐yl)‐3‐(tosyloxy)propan‐2‐yl acetate for the radiosynthesis of …
Number of citations: 1 onlinelibrary.wiley.com
S Alam, DS Alves, SA Whitehead, AM Bayer… - Bioconjugate …, 2015 - ACS Publications
For drug delivery purposes, the ability to conveniently attach a targeting moiety that will deliver drugs to cells and then enable controlled release of the active molecule after localization …
Number of citations: 30 pubs.acs.org
EA Losey, MD Smith, M Meng, MD Best - Bioconjugate chemistry, 2009 - ACS Publications
Cellular membranes play key roles in the regulation of a range of important biological processes. However, the characterization of membrane involvement in these events is difficult to …
Number of citations: 49 pubs.acs.org
HA Rasheed, H El Sayed - Journal of the Serbian Chemical …, 2019 - shd-pub.org.rs
{Synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to n-5 of 5h-[1,2,4]triazino[5,6-b]indole-3-thiol} Page 1 J. Serb. Chem. Soc. 84 (1) 1–10 (2019) UDC 547.84’792’75’…
Number of citations: 3 shd-pub.org.rs

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